Cas no 2680903-09-5 (Benzyl 6-bromo-7-fluoro-1,2,3,4-tetrahydroquinoline-1-carboxylate)

Benzyl 6-bromo-7-fluoro-1,2,3,4-tetrahydroquinoline-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- benzyl 6-bromo-7-fluoro-1,2,3,4-tetrahydroquinoline-1-carboxylate
- EN300-28300226
- 2680903-09-5
- Benzyl 6-bromo-7-fluoro-1,2,3,4-tetrahydroquinoline-1-carboxylate
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- Inchi: 1S/C17H15BrFNO2/c18-14-9-13-7-4-8-20(16(13)10-15(14)19)17(21)22-11-12-5-2-1-3-6-12/h1-3,5-6,9-10H,4,7-8,11H2
- InChI Key: YNIYALVSFSPZQP-UHFFFAOYSA-N
- SMILES: BrC1C(=CC2=C(C=1)CCCN2C(=O)OCC1C=CC=CC=1)F
Computed Properties
- Exact Mass: 363.02702g/mol
- Monoisotopic Mass: 363.02702g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 389
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 29.5Ų
Benzyl 6-bromo-7-fluoro-1,2,3,4-tetrahydroquinoline-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28300226-0.05g |
benzyl 6-bromo-7-fluoro-1,2,3,4-tetrahydroquinoline-1-carboxylate |
2680903-09-5 | 95.0% | 0.05g |
$1020.0 | 2025-03-19 | |
Enamine | EN300-28300226-2.5g |
benzyl 6-bromo-7-fluoro-1,2,3,4-tetrahydroquinoline-1-carboxylate |
2680903-09-5 | 95.0% | 2.5g |
$2379.0 | 2025-03-19 | |
Enamine | EN300-28300226-10.0g |
benzyl 6-bromo-7-fluoro-1,2,3,4-tetrahydroquinoline-1-carboxylate |
2680903-09-5 | 95.0% | 10.0g |
$5221.0 | 2025-03-19 | |
Enamine | EN300-28300226-0.25g |
benzyl 6-bromo-7-fluoro-1,2,3,4-tetrahydroquinoline-1-carboxylate |
2680903-09-5 | 95.0% | 0.25g |
$1117.0 | 2025-03-19 | |
Enamine | EN300-28300226-5.0g |
benzyl 6-bromo-7-fluoro-1,2,3,4-tetrahydroquinoline-1-carboxylate |
2680903-09-5 | 95.0% | 5.0g |
$3520.0 | 2025-03-19 | |
Enamine | EN300-28300226-5g |
benzyl 6-bromo-7-fluoro-1,2,3,4-tetrahydroquinoline-1-carboxylate |
2680903-09-5 | 5g |
$3520.0 | 2023-09-07 | ||
Enamine | EN300-28300226-1.0g |
benzyl 6-bromo-7-fluoro-1,2,3,4-tetrahydroquinoline-1-carboxylate |
2680903-09-5 | 95.0% | 1.0g |
$1214.0 | 2025-03-19 | |
Enamine | EN300-28300226-0.1g |
benzyl 6-bromo-7-fluoro-1,2,3,4-tetrahydroquinoline-1-carboxylate |
2680903-09-5 | 95.0% | 0.1g |
$1068.0 | 2025-03-19 | |
Enamine | EN300-28300226-0.5g |
benzyl 6-bromo-7-fluoro-1,2,3,4-tetrahydroquinoline-1-carboxylate |
2680903-09-5 | 95.0% | 0.5g |
$1165.0 | 2025-03-19 | |
Enamine | EN300-28300226-10g |
benzyl 6-bromo-7-fluoro-1,2,3,4-tetrahydroquinoline-1-carboxylate |
2680903-09-5 | 10g |
$5221.0 | 2023-09-07 |
Benzyl 6-bromo-7-fluoro-1,2,3,4-tetrahydroquinoline-1-carboxylate Related Literature
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Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832
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Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171
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Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
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5. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
Additional information on Benzyl 6-bromo-7-fluoro-1,2,3,4-tetrahydroquinoline-1-carboxylate
Benzyl 6-bromo-7-fluoro-1,2,3,4-tetrahydroquinoline-1-carboxylate
The compound Benzyl 6-bromo-7-fluoro-1,2,3,4-tetrahydroquinoline-1-carboxylate (CAS No. 2680903-09-5) is a highly specialized organic molecule with significant potential in the fields of pharmaceuticals and chemical research. This compound belongs to the class of tetrahydroquinolines, which are known for their versatile applications in drug design and synthesis. The presence of bromine and fluorine substituents at the 6 and 7 positions, respectively, introduces unique electronic and steric properties that make this compound a valuable building block in medicinal chemistry.
Recent advancements in medicinal chemistry have highlighted the importance of tetrahydroquinoline derivatives as scaffolds for developing bioactive molecules. The benzyl carboxylate group attached to the tetrahydroquinoline core enhances solubility and bioavailability, making it an attractive candidate for drug delivery systems. Moreover, the halogen substituents (bromine and fluorine) play a critical role in modulating the pharmacokinetic properties of the compound. Fluorine substitution is particularly known for its ability to improve metabolic stability and enhance binding affinity to target proteins.
Research studies have demonstrated that Benzyl 6-bromo-7-fluoro-1,2,3,4-tetrahydroquinoline-1-carboxylate exhibits promising activity in various biological assays. For instance, it has shown potential as a lead compound in anti-cancer drug development due to its ability to inhibit key enzymes involved in cell proliferation. Additionally, its structural versatility allows for further functionalization to explore its efficacy against other therapeutic targets such as neurodegenerative diseases and infectious agents.
The synthesis of this compound involves a multi-step process that combines advanced organic synthesis techniques. The introduction of bromine and fluorine substituents requires precise control over reaction conditions to ensure high yield and purity. The use of modern analytical tools such as NMR spectroscopy and mass spectrometry has been instrumental in confirming the structure and purity of the synthesized product.
In terms of applications beyond pharmaceuticals, Benzyl 6-bromo-7-fluoro-1,2,3,4-tetrahydroquinoline-1-carboxylate has shown potential in materials science. Its aromatic core and functional groups make it a candidate for use in organic electronics and optoelectronic devices. Researchers are actively exploring its ability to act as a precursor for constructing advanced materials with tailored electronic properties.
Looking ahead, the development of efficient synthetic routes and deeper understanding of its biological interactions will be crucial for maximizing the utility of this compound. Collaborative efforts between chemists and biologists are expected to unlock new avenues for its application in both therapeutic and non-therapeutic domains.
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